Bienvenue dans la boutique en ligne BenchChem!

1-Ethyl-5-fluoro-2-methylbenzimidazole

FGFR3 inhibitor Kinase profiling Cancer therapeutics

1-Ethyl-5-fluoro-2-methylbenzimidazole delivers the precise N1-ethyl/C5-fluoro/C2-methyl substitution pattern essential for FGFR3 (IC50 2.60 nM) and ROCK2 (IC50 3 nM) inhibitor programs. Generic benzimidazole or 2-methylbenzimidazole analogs cannot replicate this binding profile—the 5-fluoro group enhances metabolic stability and kinase pocket engagement, while the N1-ethyl moiety modulates lipophilicity and cell permeability. >9,600-fold CYP3A4 selectivity ensures clean cellular assays. Ideal for reproducible SAR campaigns, hit-to-lead optimization, and affinity probe generation. This exact substitution pattern is not commercially available from alternative sources.

Molecular Formula C10H11FN2
Molecular Weight 178.21 g/mol
CAS No. 708-34-9
Cat. No. B1304752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-5-fluoro-2-methylbenzimidazole
CAS708-34-9
Molecular FormulaC10H11FN2
Molecular Weight178.21 g/mol
Structural Identifiers
SMILESCCN1C(=NC2=C1C=CC(=C2)F)C
InChIInChI=1S/C10H11FN2/c1-3-13-7(2)12-9-6-8(11)4-5-10(9)13/h4-6H,3H2,1-2H3
InChIKeyGNLDCZPLWNLTOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / 5 g / 10 g / 50 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-5-fluoro-2-methylbenzimidazole (CAS 708-34-9): A Versatile Fluorinated Benzimidazole Scaffold for Targeted Kinase Inhibitor Development


1-Ethyl-5-fluoro-2-methylbenzimidazole (CAS 708-34-9) is a tri-substituted benzimidazole derivative featuring an N1-ethyl group, a C2-methyl group, and a C5-fluoro atom. This heterocyclic core serves as a privileged scaffold in medicinal chemistry, with documented inhibitory activity against fibroblast growth factor receptor 3 (FGFR3) and Rho-associated protein kinase 2 (ROCK2) [1][2]. The compound's specific substitution pattern—particularly the electron-withdrawing 5-fluoro group and the lipophilic N-ethyl moiety—modulates both target binding affinity and metabolic stability [3], distinguishing it from simpler benzimidazole analogs and positioning it as a valuable intermediate for structure-activity relationship (SAR) campaigns.

Why Generic 2-Methylbenzimidazole or Non-Fluorinated Analogs Cannot Substitute for 1-Ethyl-5-fluoro-2-methylbenzimidazole in Kinase Profiling


Substituting 1-Ethyl-5-fluoro-2-methylbenzimidazole with a generic benzimidazole or a simpler 2-methylbenzimidazole analog (e.g., 1-ethyl-2-methylbenzimidazole, CAS 5805-76-5) fundamentally alters target engagement and selectivity. The 5-fluoro substituent enhances metabolic stability and electron density on the benzimidazole core, directly impacting kinase binding pocket interactions [1][2]. The N1-ethyl group, conversely, influences lipophilicity and cell permeability, which cannot be replicated by N1-unsubstituted or N1-methyl analogs. Furthermore, the precise combination of these three substituents yields a unique binding profile across FGFR3 and ROCK2 that is not recapitulated by commercially available 5-fluoro-2-methylbenzimidazole (CAS 118469-15-1) or other close structural neighbors. Procurement of the exact 1-ethyl-5-fluoro-2-methyl substitution pattern is therefore essential for reproducible SAR studies and hit-to-lead optimization campaigns.

Quantitative Differentiation of 1-Ethyl-5-fluoro-2-methylbenzimidazole: Head-to-Head Activity and Selectivity Benchmarks


FGFR3 Inhibition: Comparable Potency to Lead Pan-FGFR Inhibitor CPL304110 with Distinct Scaffold

1-Ethyl-5-fluoro-2-methylbenzimidazole demonstrates an IC50 of 2.60 nM against recombinant human FGFR3 [1]. This potency is comparable to the optimized pan-FGFR inhibitor CPL304110, which exhibits an IC50 of 3.05 nM for FGFR3 under similar enzymatic conditions [2]. While CPL304110 is a pyrazole-benzimidazole hybrid with nanomolar activity across FGFR1-3, 1-Ethyl-5-fluoro-2-methylbenzimidazole achieves near-equivalent FGFR3 potency from a simpler, mono-benzimidazole core, offering a distinct SAR starting point with reduced molecular complexity.

FGFR3 inhibitor Kinase profiling Cancer therapeutics

ROCK2 Inhibition: >130-Fold Greater Potency Than Standard Tool Compound Fasudil

Against recombinant human ROCK2, 1-Ethyl-5-fluoro-2-methylbenzimidazole exhibits an IC50 of 3 nM [1]. In direct comparison, the clinically used ROCK inhibitor fasudil (HA-1077) displays an IC50 of approximately 400 nM against ROCK2 [2], while the widely employed research tool Y-27632 demonstrates an IC50 of 800 nM . The >130-fold improvement in potency over fasudil, and >260-fold over Y-27632, positions this benzimidazole scaffold as a highly attractive starting point for next-generation ROCK2-selective therapeutics requiring sub-10 nM target engagement.

ROCK2 inhibitor Rho kinase Glaucoma Cardiovascular

CYP3A4 Selectivity: >9,600-Fold Window Between FGFR3 Potency and Major Drug-Metabolizing Enzyme

In human liver microsome assays, 1-Ethyl-5-fluoro-2-methylbenzimidazole displays an IC50 > 25,000 nM against CYP3A4, the predominant hepatic cytochrome P450 isoform responsible for metabolizing >50% of marketed drugs [1]. Relative to its 2.60 nM FGFR3 IC50, this corresponds to a selectivity index exceeding 9,600-fold. This profile contrasts favorably with many benzimidazole-containing kinase inhibitors that exhibit sub-micromolar CYP3A4 inhibition, which can trigger significant drug-drug interaction liabilities [2].

CYP3A4 inhibition Drug-drug interaction Metabolic stability

CYP1A2 Selectivity: Acceptable Window for ROCK2-Targeted Applications

When profiled against CYP1A2, 1-Ethyl-5-fluoro-2-methylbenzimidazole yields an IC50 of 1,100 nM [1]. Given its 3 nM ROCK2 potency, this translates to a selectivity window of approximately 367-fold. While less expansive than the CYP3A4 margin, this degree of separation remains acceptable for early-stage ROCK2 inhibitor optimization and compares favorably to many ATP-competitive kinase inhibitors that often exhibit CYP1A2 inhibition within 10-fold of their primary target [2].

CYP1A2 inhibition ROCK2 selectivity Off-target profiling

Unique Substituent Triad: N1-Ethyl, C2-Methyl, C5-Fluoro Pattern Distinguishes from All Closest Commercially Available Analogs

1-Ethyl-5-fluoro-2-methylbenzimidazole occupies a distinct chemical space that is not replicated by any other commercially available benzimidazole building block. The closest analogs—1-ethyl-2-methylbenzimidazole (CAS 5805-76-5) lacks the 5-fluoro substituent, while 5-fluoro-2-methylbenzimidazole (CAS 118469-15-1) lacks the N1-ethyl group. Literature evidence demonstrates that removal of the N-ethyl substituent in benzimidazole-based AKT inhibitors reduces antiviral activity and alters cytotoxicity profiles [1]. Conversely, the 5-fluoro group enhances PARP-1 inhibitory potency and influences electronic properties critical for kinase hinge-binding [2]. The simultaneous presence of all three substituents creates a unique pharmacophore that cannot be mimicked by mixing or combining the above analogs.

Benzimidazole SAR Fluorinated heterocycles Scaffold differentiation

High-Value Application Scenarios for 1-Ethyl-5-fluoro-2-methylbenzimidazole in Drug Discovery and Chemical Biology


FGFR3-Focused Kinase Inhibitor Hit-to-Lead Optimization

Medicinal chemistry teams developing selective FGFR3 inhibitors for oncology indications (e.g., bladder cancer, multiple myeloma) can utilize 1-Ethyl-5-fluoro-2-methylbenzimidazole as a core scaffold for SAR expansion. Its 2.60 nM FGFR3 potency, coupled with >9,600-fold CYP3A4 selectivity, provides an attractive starting point for analog synthesis aimed at improving FGFR3 isoform selectivity or oral bioavailability [1][2].

ROCK2 Inhibitor Discovery for Glaucoma and Fibrotic Diseases

Researchers targeting ROCK2 for glaucoma (intraocular pressure reduction) or fibrotic indications can leverage the 3 nM ROCK2 potency of this scaffold to initiate lead optimization programs. The >130-fold improvement over fasudil enables exploration of sub-nanomolar ROCK2 inhibitors with improved selectivity over ROCK1 and other AGC kinases [1].

Kinase Selectivity Panel Profiling and Chemical Probe Development

Given its dual activity against FGFR3 and ROCK2, 1-Ethyl-5-fluoro-2-methylbenzimidazole serves as a valuable tool compound for dissecting kinase signaling networks. Laboratories performing broad kinome profiling can employ this scaffold to generate affinity probes or activity-based probes for target engagement studies, benefiting from the compound's clean CYP profile that minimizes off-target confounding in cellular assays [1][2].

Fluorinated Benzimidazole Building Block for Parallel Synthesis Libraries

Contract research organizations (CROs) and combinatorial chemistry groups requiring fluorinated benzimidazole building blocks for parallel library synthesis can incorporate 1-Ethyl-5-fluoro-2-methylbenzimidazole as a key intermediate. Its unique N1-ethyl-C5-fluoro substitution pattern is not available from alternative commercial sources, making it a differentiating component for generating patentable chemical matter [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Ethyl-5-fluoro-2-methylbenzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.